molecular formula C28H23N3O3S2 B11967897 N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11967897
M. Wt: 513.6 g/mol
InChI Key: INXNYPMQQXUJKN-IZHYLOQSSA-N
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Description

N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as thiazolidine, indole, and acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Indole synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling reactions: The thiazolidine and indole intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine or indole derivatives.

    Substitution: Formation of substituted acetamide or thiazolidine products.

Scientific Research Applications

N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can be compared with other similar compounds, such as:

    This compound analogs: Compounds with slight modifications in the thiazolidine or indole rings.

    Thiazolidine derivatives: Compounds with similar thiazolidine moieties but different substituents.

    Indole derivatives: Compounds with similar indole moieties but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C28H23N3O3S2/c1-17-9-8-12-20(15-17)29-23(32)16-30-22-14-7-6-13-21(22)24(26(30)33)25-27(34)31(28(35)36-25)18(2)19-10-4-3-5-11-19/h3-15,18H,16H2,1-2H3,(H,29,32)/b25-24-

InChI Key

INXNYPMQQXUJKN-IZHYLOQSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O

Origin of Product

United States

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